1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
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Overview
Description
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core, substituted with butyl, tert-butyl, and phenyl groups, and is paired with a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves multi-step organic reactionsThe final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the quinolinium compound with tetrafluoroboric acid or a tetrafluoroborate salt under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinium derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinium compounds.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl and butyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinolinium derivatives. Substitution reactions can result in a variety of substituted quinolinium compounds .
Scientific Research Applications
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-phenyl-1-propyl-5,6-dihydrobenzo[h]quinolin-1-ium trifluoromethanesulfonate
- 4-tert-Butylphenylboronic acid
- 4,4’-Di-tert-butyl-2,2’-bipyridyl
Uniqueness
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKGXCKFNPADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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